6-Chloroisoquinolin-1-amine

Description

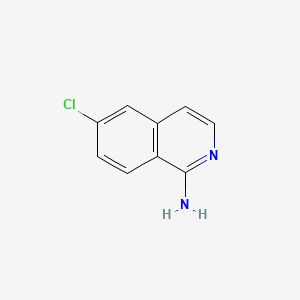

Structure

3D Structure

Properties

IUPAC Name |

6-chloroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKBXXNAQGTFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697436 | |

| Record name | 6-Chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102200-00-0 | |

| Record name | 6-Chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloroisoquinolin-1-amine CAS number and properties

An In-depth Technical Guide to 6-Chloroisoquinolin-1-amine: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated heterocyclic compound that belongs to the isoquinoline family of molecules. The isoquinoline scaffold is a significant structural motif found in a wide array of natural products and synthetically derived compounds that exhibit potent biological activities. The strategic placement of a chlorine atom at the 6-position and an amine group at the 1-position makes this compound a versatile and valuable building block in medicinal chemistry and drug discovery. The presence of these functional groups allows for a multitude of chemical transformations, enabling the synthesis of complex molecular architectures for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity, potential applications, and safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 102200-00-0 | [1][2][3][4] |

| Molecular Formula | C₉H₇ClN₂ | [1][2] |

| Molecular Weight | 178.62 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][3] |

| Storage Temperature | 2-8°C, protect from light | [1][3] |

| InChI Key | XTKBXXNAQGTFDN-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Insights

While a specific, documented synthesis for this compound is not extensively detailed in publicly available literature, a scientifically sound and plausible synthetic pathway can be proposed based on established organic chemistry principles and syntheses of analogous compounds. A logical approach involves the synthesis of the 6-chloroisoquinoline core, followed by amination at the 1-position.

A plausible two-step synthesis workflow for this compound is proposed below, starting from 6-chloroisoquinoline.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 6-Chloroisoquinoline N-oxide

-

To a solution of 6-chloroisoquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-chloroisoquinoline N-oxide, which can be purified by column chromatography or recrystallization.

Causality: The nitrogen atom in the isoquinoline ring is nucleophilic and can be oxidized by a peroxy acid like m-CPBA to form the corresponding N-oxide. This N-oxidation activates the C1 position for subsequent nucleophilic attack.

Step 2: Synthesis of this compound

-

To a solution of 6-chloroisoquinoline N-oxide (1.0 equivalent) in a suitable solvent like acetonitrile or toluene, add p-toluenesulfonamide (TsNH₂) (1.5 equivalents), triphenylphosphine (PPh₃) (1.5 equivalents), and triethylamine (Et₃N) (2.0 equivalents).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be subjected to acidic or basic hydrolysis to cleave the tosyl group, yielding this compound.

-

Purify the final product by column chromatography on silica gel.

Causality: The N-oxide is activated by a reagent such as phosphoryl chloride or, in this case, a combination of reagents that facilitate electrophilic amination. The C1 position of the N-oxide is electron-deficient and susceptible to attack by a nucleophilic amine source. The subsequent removal of the protecting group (tosyl) yields the desired primary amine.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the amino group at the C1 position and the potential for substitution or cross-coupling reactions at the C6 position bearing the chlorine atom.

Caption: Reactivity profile of this compound.

-

Reactions involving the Amino Group: The primary amine at the C1 position is a potent nucleophile and can readily undergo acylation, alkylation, and condensation reactions to form a wide range of derivatives. This functionality serves as a key handle for introducing diverse side chains to modulate the compound's biological activity.

-

Reactions at the Chloro-Substituted Position: The chlorine atom at the C6 position can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.[5] This allows for the introduction of aryl, heteroaryl, or substituted amino groups at this position, further expanding the chemical diversity of the synthesized analogues.

Applications in Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[6][7] Halogenated quinolines and isoquinolines have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents.[7][8]

-

Kinase Inhibitors: The quinoline and isoquinoline cores can mimic the purine ring of ATP, enabling derivatives to bind to the ATP-binding site of various kinases.[9] this compound serves as a valuable starting material for the development of potent kinase inhibitors, which are crucial in cancer therapy. The 1-amino group provides a vector for introducing side chains that can interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.[9]

-

Scaffold for Novel Heterocycles: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems.[10] These complex ring systems are of great interest in drug discovery due to their rigid conformations and potential for novel biological activities.

Spectroscopic Characterization

While experimentally determined spectroscopic data for this compound is not widely published, the following represents predicted data based on the analysis of structurally related compounds.[11]

| Technique | Predicted Data |

| ¹H NMR | Signals in the aromatic region (δ 7-9 ppm) for the isoquinoline protons and a broad signal for the amine protons (NH₂). |

| ¹³C NMR | Signals for the nine carbon atoms of the isoquinoline ring, with the carbon bearing the amino group appearing in a distinct region. |

| IR (KBr, cm⁻¹) | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C/C=N stretching of the isoquinoline ring (1400-1600 cm⁻¹). |

| Mass Spec. (EI) | A molecular ion peak (M⁺) and a characteristic M⁺+2 peak in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. |

Safety and Handling

Given the limited specific safety data for this compound, it is prudent to handle this compound with the care afforded to other halogenated aromatic amines.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[12] Do not ingest.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[1][3][14]

References

Sources

- 1. This compound CAS#: 102200-00-0 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 102200-00-0 [amp.chemicalbook.com]

- 4. 102200-00-0|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.ie [fishersci.ie]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Physicochemical properties of 6-Chloroisoquinolin-1-amine

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloroisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic compound built upon the isoquinoline scaffold. The isoquinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and synthetic drugs with a wide spectrum of biological activities.[1][2] The strategic placement of a chlorine atom at the 6-position and an amine group at the 1-position makes this molecule a highly versatile building block in drug discovery and materials science. The chlorine atom can serve as a synthetic handle for cross-coupling reactions, while the primary amine offers a site for derivatization to explore structure-activity relationships (SAR).[2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization, handling, and application. The narrative is designed to explain the causality behind its chemical behavior and to provide robust, self-validating experimental protocols for its analysis.

Molecular Identity and Structural Characteristics

The foundational step in understanding any chemical entity is to define its structure and core identifiers.

-

IUPAC Name: this compound

-

CAS Number: 102200-00-0[3]

-

Molecular Formula: C₉H₇ClN₂[3]

-

Molecular Weight: 178.62 g/mol [3]

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below is a synthesis of available information and expert prediction based on structural analogy.

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to off-white solid[3] | Provides a first-pass check for purity. Color deviations may indicate impurities or degradation. |

| Melting Point | Not explicitly documented; predicted to be >200 °C | A sharp melting range is a key indicator of high purity. Important for formulation and stability studies. |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water. | Crucial for designing reaction conditions, preparing solutions for biological assays, and formulation development. |

| pKa (predicted) | ~5-6 (for the isoquinoline nitrogen), ~4-5 (for the exocyclic amine) | Governs the ionization state at physiological pH (7.4), which profoundly impacts membrane permeability, receptor binding, and solubility. |

| LogP (predicted) | ~2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |

| Polar Surface Area | ~38.9 Ų | Influences drug transport properties, including absorption and blood-brain barrier penetration. |

In-depth Analysis of Key Properties

-

Solubility and Causality: The molecule's structure contains both hydrophobic (the chloro-benzene moiety) and hydrophilic (the amine and pyridine-like nitrogen) components. This amphipathic nature explains its good solubility in polar organic solvents like DMSO, which can solvate both parts of the molecule. Its limited aqueous solubility is due to the dominant nonpolar surface area of the fused aromatic rings. Basifying or acidifying the aqueous medium would increase solubility by forming the free base or a protonated salt, respectively.

-

Basicity (pKa): this compound has two basic centers: the endocyclic (ring) nitrogen at position 2 and the exocyclic amine at position 1. The amine at position 1 is directly conjugated with the heterocyclic ring, which delocalizes its lone pair of electrons, reducing its basicity compared to a simple alkylamine. Furthermore, the chlorine atom at the 6-position is electron-withdrawing via induction, which further decreases the electron density across the ring system, thereby lowering the pKa of both nitrogen atoms compared to the unsubstituted 6-aminoisoquinoline.[4][5] Understanding this electronic effect is critical when planning pH-dependent extractions or designing binding interactions with target proteins.

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the constituent functional groups and serve as a guide for experimental verification.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.0-8.5 ppm: Multiple signals (doublets, singlets) corresponding to the protons on the isoquinoline ring system. The proton peri to the amine group will likely be shielded, while protons closer to the chlorine will be influenced by its electronic effects.

-

δ ~7.5-7.8 ppm: Signals for the remaining aromatic protons.

-

δ ~6.5-7.0 ppm: A broad singlet corresponding to the two protons of the -NH₂ group. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Expect 9 distinct signals in the aromatic region (δ ~110-160 ppm).

-

The carbon bearing the amine group (C1) will be significantly upfield due to the strong electron-donating effect of nitrogen.

-

The carbon bearing the chlorine atom (C6) will be downfield, and its signal intensity may be slightly reduced.

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 178.

-

Isotopic Pattern: A characteristic M+2 peak at m/z = 180 with an intensity of approximately one-third of the M⁺ peak, which is the definitive signature of a molecule containing a single chlorine atom.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

3450-3300 cm⁻¹: Two distinct sharp bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic isoquinoline core.

-

~1100-1000 cm⁻¹: C-Cl stretching vibration.

-

Experimental Protocols for Verification

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for the characterization of this compound.

Caption: A logical workflow for the complete characterization of the title compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is fundamental for quantifying the purity of the compound before its use in sensitive biological assays.[6][7]

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Elution: Start with 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in DMSO. Dilute 1:100 in a 50:50 mixture of Acetonitrile/Water for injection.

-

Analysis: Inject 10 µL. Purity is calculated from the peak area percentage of the main peak relative to all detected peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol confirms the molecular structure and is the gold standard for identity.[8][9]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the 0 ppm reference.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. This experiment will require a longer acquisition time and more scans (e.g., 1024 or more).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for all signals in both spectra.

Reactivity and Synthetic Utility

The molecule's functional groups dictate its chemical reactivity and utility as a synthetic intermediate.

Caption: Diagram illustrating the primary sites for further chemical modification.

-

The Amine Group (Site A): As a primary aromatic amine, this group is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines, and serve as a nucleophile in substitution reactions. This handle is often used to attach linkers or pharmacophores.

-

The Chloro Group (Site B): The chlorine atom on the aromatic ring is a key site for building molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) allow for the introduction of a vast array of aryl, heteroaryl, or amino substituents at this position. This capability is invaluable for creating libraries of analogs for SAR studies in drug discovery.[2]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar chloro-aromatic amines should be used as a guide.[10]

-

Potential Hazards: Assumed to be harmful if swallowed or in contact with skin.[11] May cause skin and serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3] Recommended storage temperature is often 2-8°C.[3]

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Miaodian Stationery. (2021). Material Safety Data Sheet.

- BenchChem. (2025). Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- ChemicalBook. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum.

- ChemicalBook. This compound CAS#: 102200-00-0.

- Vulcanchem. (n.d.). 3-Chloroisoquinolin-6-amine - 1374652-51-3.

- PubChem. 6-Chloroisoquinolin-3-amine.

- PubChem. 6-Chloroisoquinoline.

- BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.

- BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.

- ChemSynthesis. (2025). 4-chloro-1-isoquinolinamine.

- Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-8.

- Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- ITRC. (2023). Chemical Properties.

- ATSDR. (1995). Analytical Methods.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.

- BLD Pharm. 102200-00-0|this compound.

- University of Tartu. pKa values bases.

- CymitQuimica. This compound.

- PubChem. 6-Aminoisoquinoline.

- PubChem. Isoquinoline, 1-chloro-.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- ResearchGate. (2019). Analytical Methods of Isolation and Identification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 102200-00-0 [m.chemicalbook.com]

- 4. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloroisoquinolin-1-amine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Chloroisoquinolin-1-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular characteristics, synthesis, and its role as a versatile building block in medicinal chemistry.

Core Molecular and Physical Characteristics

This compound is a solid, white to off-white compound at room temperature.[1] Its fundamental properties are summarized in the table below. The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a common motif in many biologically active molecules. The presence of a chlorine atom at the 6-position and an amine group at the 1-position significantly influences its electronic distribution and reactivity, making it a valuable intermediate for synthesizing more complex molecules.[2][3]

| Property | Value | Source |

| Molecular Formula | C9H7ClN2 | [1][4] |

| Molecular Weight | 178.62 g/mol | [1][2][4][5][6][7] |

| CAS Number | 102200-00-0 | [1][4][6][8] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NC=C2)N | [5] |

| InChI Key | XTKBXXNAQGTFDN-UHFFFAOYSA-N | [1][6] |

Molecular Structure Visualization

The structural arrangement of this compound is critical to its chemical behavior. The following diagram illustrates the connectivity of atoms and the overall geometry of the molecule.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, plausible synthetic routes can be devised based on established organic chemistry methodologies for analogous compounds. One common approach involves the modification of a pre-formed isoquinoline ring system. For instance, a plausible route could start from a nitro-substituted chloroisoquinoline, followed by reduction of the nitro group to an amine.

A general procedure for a related compound, 5-Amino-1-chloroisoquinoline, involves the reduction of 1-chloro-5-nitroisoquinoline using stannous chloride dihydrate.[9] A similar strategy could likely be adapted for the synthesis of the 6-chloro isomer.

The reactivity of this compound is primarily dictated by the nucleophilic character of the amino group and the potential for nucleophilic aromatic substitution at the chlorine-substituted position, although the latter is generally less facile on an electron-rich aromatic system. The amine group can readily undergo reactions such as acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

Analytical Characterization Workflow

Confirmation of the identity and purity of synthesized this compound is crucial. A typical analytical workflow would involve a combination of spectroscopic and chromatographic techniques.

Caption: A typical workflow for the synthesis and analytical characterization.

Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 178.62 g/mol .[10] The characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would provide further confirmation.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][12] Consequently, derivatives of this compound are of significant interest for the development of novel therapeutic agents.

The aminoisoquinoline core has been identified as a key pharmacophore in the development of inhibitors for various protein kinases.[13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 6-chloro substituent can serve to modulate the electronic properties and steric interactions of the molecule within the kinase active site, potentially enhancing potency and selectivity.[3]

Furthermore, the amine group at the 1-position provides a convenient point for chemical modification, allowing for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are fundamental to optimizing the pharmacological properties of a lead compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its well-defined molecular structure and reactive functional groups make it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active molecules. A thorough understanding of its chemical properties and a robust analytical characterization are essential for its effective application in medicinal chemistry research.

References

- This compound CAS#: 102200-00-0 - ChemicalBook.

- This compound CAS#: 102200-00-0 - ChemicalBook.

- This compound | 102200-00-0 - ChemicalBook.

- 6-Chloro-3-phenylisoquinolin-1-amine - SpectraBase.

- 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem.

- 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem.

- 3-Chloroisoquinolin-6-amine - 1374652-51-3 - Vulcanchem.

- This compound | CymitQuimica.

- Synthesis routes of 5-Amino-1-chloroisoquinoline - Benchchem.

- Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide - Benchchem.

- Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesi - Benchchem.

- Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery - Benchchem.

- An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem.

- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed.

Sources

- 1. This compound CAS#: 102200-00-0 [m.chemicalbook.com]

- 2. 3-Chloroisoquinolin-6-amine (1374652-51-3) for sale [vulcanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS#: 102200-00-0 [amp.chemicalbook.com]

- 5. 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 102200-00-0 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Chloroisoquinolin-1-amine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 6-Chloroisoquinolin-1-amine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from structurally analogous compounds and first principles of spectroscopic theory to construct a reliable, predictive data set. We present detailed interpretations for the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of these spectra, offering a complete framework for researchers engaged in the synthesis and characterization of this compound or its derivatives.

Introduction and Molecular Structure

This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds that form the core of many biologically active alkaloids and pharmaceuticals. The presence of a chlorine atom at the 6-position and a primary amine at the 1-position introduces specific electronic and steric properties that are crucial for its reactivity and potential applications. Accurate structural confirmation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization.

This guide is structured to provide a predictive yet scientifically grounded spectroscopic profile, enabling researchers to identify and characterize this compound with confidence.

Caption: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectral features for this compound. The subsequent sections will provide a detailed rationale for these predictions.

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 6.5-8.5 ppm), Amine protons (broad singlet, δ 5.0-6.0 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), C-Cl (δ ~130-135 ppm), C-NH₂ (δ ~155-160 ppm). |

| Mass Spec (EI) | Molecular ion cluster at m/z 178/180 (approx. 3:1 ratio). |

| IR Spectroscopy | N-H stretches (2 bands, 3300-3500 cm⁻¹), Aromatic C=C/C=N stretches (1400-1650 cm⁻¹), C-Cl stretch (~1050-1100 cm⁻¹). |

¹H NMR Spectroscopy Analysis (Predicted)

The proton NMR spectrum is predicted based on established substituent effects on the isoquinoline core. The electron-donating amino group at C1 will cause an upfield shift (lower ppm) for nearby protons, particularly H8, while the electron-withdrawing chlorine at C6 will cause a downfield shift (higher ppm) for adjacent protons, especially H5 and H7.

Rationale and Comparison with Analogs:

-

Amine Protons (-NH₂): Expected to appear as a broad singlet around δ 5.0-6.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In the spectrum of 6-aminoisoquinoline, these protons appear at 5.54 ppm as a broad singlet[1].

-

H3 and H4: These protons on the pyridine ring are expected to form a doublet of doublets system. H3, being alpha to the ring nitrogen, will be further downfield than H4.

-

H5, H7, H8: These protons on the benzene ring will show distinct patterns. H5 is ortho to the chlorine and is expected to be a doublet shifted downfield. H7, ortho to the chlorine, will also be a doublet. H8 is ortho to the C1-amine and peri to the ring nitrogen, leading to a complex interplay of effects, but is generally expected to be a doublet.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |

| H-3 | ~8.0 - 8.2 | d (doublet) | ~5.5 - 6.0 | α to ring nitrogen. |

| H-4 | ~7.2 - 7.4 | d (doublet) | ~5.5 - 6.0 | β to ring nitrogen, coupled with H3. |

| H-5 | ~7.8 - 8.0 | d (doublet) | ~9.0 | Ortho to chlorine, downfield shift. |

| H-7 | ~7.6 - 7.8 | dd (doublet of doublets) | ~9.0, ~2.0 | Ortho to C-Cl, meta to C5. |

| H-8 | ~7.0 - 7.2 | d (doublet) | ~2.0 | Ortho to C-NH₂, meta coupling to H7. |

| -NH₂ | ~5.0 - 6.0 | br s (broad singlet) | - | Exchangeable protons, broad signal. |

¹³C NMR Spectroscopy Analysis (Predicted)

The ¹³C NMR spectrum is predicted by considering the standard chemical shifts for isoquinoline and applying additive effects for the chloro and amino substituents. The carbon attached to the amine (C1) and the carbon attached to the chlorine (C6) will be significantly influenced.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-1 | 155 - 160 | Attached to the electron-donating amino group, significantly deshielded. |

| C-3 | 140 - 145 | α to ring nitrogen. |

| C-4 | 115 - 120 | β to ring nitrogen. |

| C-4a | 135 - 140 | Bridgehead carbon. |

| C-5 | 128 - 132 | Ortho to C-Cl. |

| C-6 | 130 - 135 | Attached to chlorine, deshielded. |

| C-7 | 125 - 130 | Ortho to C-Cl. |

| C-8 | 110 - 115 | Ortho to C-NH₂, shielded. |

| C-8a | 125 - 130 | Bridgehead carbon. |

Mass Spectrometry (MS) Analysis (Predicted)

The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1)[2][3][4].

-

Molecular Ion (M⁺): A prominent cluster will appear at m/z 178 (for C₉H₇³⁵ClN₂) and m/z 180 (for C₉H₇³⁷ClN₂), with a relative intensity ratio of approximately 3:1.

-

Key Fragmentation Pathways:

-

Loss of HCN: A common fragmentation for nitrogen heterocycles, leading to an ion cluster at m/z 151/153.

-

Loss of Cl radical: Fragmentation of the C-Cl bond would yield an ion at m/z 143.

-

Loss of NH₂ radical: Cleavage of the C-N bond would result in an ion cluster at m/z 162/164.

-

| m/z (predicted) | Proposed Ion Fragment | Notes |

| 178 / 180 | [C₉H₇ClN₂]⁺ | Molecular ion peak cluster, 3:1 ratio. |

| 151 / 153 | [C₈H₆ClN]⁺ | Loss of HCN from the molecular ion. |

| 143 | [C₉H₇N₂]⁺ | Loss of a chlorine radical (•Cl). |

| 116 | [C₈H₆N]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |

Infrared (IR) Spectroscopy Analysis (Predicted)

The IR spectrum will be dominated by vibrations characteristic of a primary aromatic amine and the substituted isoquinoline core[5][6][7].

| Frequency Range (cm⁻¹) | Vibration Type | Description |

| 3450 - 3350 | N-H asymmetric stretch | Primary amine (-NH₂), typically a sharp to medium band. |

| 3350 - 3250 | N-H symmetric stretch | Primary amine (-NH₂), appears along with the asymmetric stretch[5]. |

| 3100 - 3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the isoquinoline ring. |

| 1650 - 1580 | N-H bend (scissoring) | Primary amine deformation, often strong[5][6]. |

| 1620 - 1450 | Aromatic C=C and C=N stretch | Multiple bands characteristic of the isoquinoline ring system. |

| 1335 - 1250 | Aromatic C-N stretch | Strong vibration for aromatic amines[5][6]. |

| ~1100 - 1050 | C-Cl stretch | A strong band indicating the presence of the chloro-aromatic moiety[8]. |

| 900 - 670 | Aromatic C-H bend | Out-of-plane bending, pattern can be indicative of substitution. |

Experimental Protocols

To validate the predicted data, the following standard operating procedures are recommended.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single pulse (zg30).

-

Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2-5 seconds, 1024 or more scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm DB-5).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

IR Spectroscopy Protocol (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Ansari, M. F., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]

-

SpectraBase. (n.d.). 1-Aminoisoquinoline - Optional[13C NMR] - Spectrum. [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. [Link]

-

Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

-

Doc Brown's Chemistry. (2025). C6H5Cl mass spectrum of chlorobenzene. [Link]

-

PubChem. (n.d.). 6-Aminoisoquinoline. [Link]

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

Sources

- 1. 6-AMINOISOQUINOLINE | 23687-26-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. allreviewjournal.com [allreviewjournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 6-Chloroisoquinolin-1-amine

Abstract

This technical guide provides a detailed theoretical analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-chloroisoquinolin-1-amine. In the absence of direct experimental spectra in publicly accessible databases, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and analysis of analogous structures, to forecast the chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust framework for the structural elucidation and verification of this and related heterocyclic compounds. All predictions are contextualized with explanations of the underlying electronic effects. Furthermore, a standardized protocol for the experimental acquisition of NMR data is provided to ensure methodological rigor.

Introduction: The Significance of this compound and NMR

This compound is a substituted heterocyclic compound belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The specific substitution pattern of an amino group at the C1 position and a chloro group at the C6 position creates a unique electronic environment that is critical to its potential function and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For novel or specialized compounds like this compound, where reference spectra may not be available, accurate prediction of the NMR spectrum is a crucial first step in synthesis confirmation, purity assessment, and further research.

Theoretical Framework for NMR Prediction

The predicted chemical shifts presented herein are derived from a systematic analysis of the parent isoquinoline structure and the well-documented effects of chloro and amino substituents on aromatic and heteroaromatic systems.

-

The Isoquinoline Core: The parent isoquinoline molecule features a pyridine ring fused to a benzene ring. The nitrogen atom is a key feature, exerting an electron-withdrawing (inductive) effect that generally deshields adjacent protons and carbons (e.g., H-1, H-3).[2]

-

Amino (-NH₂) Substituent Effect: The amino group at the C1 position is a strong electron-donating group (EDG) through resonance (a +M effect). It donates lone-pair electron density into the ring system. This effect is most pronounced at the ortho (C8a) and para (C3, C6) positions relative to C1, causing a significant upfield (shielding) shift for the attached nuclei.

-

Chloro (-Cl) Substituent Effect: The chloro group at the C6 position is an electron-withdrawing group (EWG) through induction (-I effect) due to its high electronegativity. However, it is also a weak electron-donating group through resonance (+M effect) via its lone pairs. For halogens, the inductive effect typically dominates, leading to a net deshielding of nearby nuclei. Its influence on chemical shifts is generally additive with the effects from the amino group.[3]

By combining the known spectral data of isoquinoline, 1-aminoisoquinoline, and 6-chloroisoquinoline, we can build a reliable predictive model for the target molecule.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to exhibit distinct signals for each of the six aromatic protons and a signal for the amine protons. The numbering scheme used for assignment is shown in the diagram below.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Solubility should be confirmed beforehand.

-

Add a small quantity of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulates.

-

-

Instrument Setup:

-

Use an NMR spectrometer with a proton frequency of at least 400 MHz to achieve good signal dispersion.

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Typically, 8-16 scans are sufficient. Use a spectral width of approximately 12 ppm and a relaxation delay of 2-5 seconds.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

-

2D Spectra (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to unambiguously assign proton-proton couplings and connect protons to their directly attached carbons, respectively.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the resulting spectrum and apply a baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

-

Integrate the ¹H signals and pick all peaks in both spectra.

-

Conclusion

This guide presents a theoretically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis is based on fundamental principles of substituent effects on the isoquinoline framework. The provided tables of predicted chemical shifts and the detailed experimental protocol offer a comprehensive resource for scientists working on the synthesis and characterization of this compound. Experimental verification using the outlined methods will provide the definitive structural confirmation and may reveal subtle electronic effects not captured by this additive model.

References

-

Abraham, R. J., & Mobli, M. (2008). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 46(10), 956-965. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

SpectraBase. (n.d.). 1-Aminoisoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). Isoquinoline. Retrieved from [Link]

-

University of Alberta. (n.d.). NMRPred: A Machine Learning-based NMR Chemical Shift Predictor. Retrieved from [Link]

-

TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

-

Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects on 13C Chemical Shifts in Aromatic Amines. Journal of the American Chemical Society, 87(18), 4094-4098. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Analysis of 6-Chloroisoquinolin-1-amine: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 6-Chloroisoquinolin-1-amine, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified mass spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and expert knowledge of heterocyclic compound fragmentation to construct a predictive model. We will explore likely fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), detail the theoretical basis for these predictions, and provide robust, field-tested experimental protocols for researchers to acquire and validate these data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural elucidation of novel chlorinated aza-aromatic compounds.

Introduction: The Analytical Challenge

This compound is a substituted heterocyclic amine whose structural backbone is prevalent in numerous pharmacologically active compounds. Its characterization is a critical step in quality control, metabolite identification, and synthetic route validation. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information.

The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, governed by the molecule's inherent chemical stability, bond energies, and the ionization technique employed. The presence of a chlorine atom, an amino group, and the rigid isoquinoline core in this compound presents a unique and interesting case for fragmentation analysis. The chlorine atom introduces a characteristic isotopic signature (³⁵Cl/³⁷Cl), while the basic amine and ring nitrogen atoms provide likely sites for protonation in ESI, and the aromatic system dictates charge stabilization and rearrangement pathways.

This guide will first establish the theoretical foundation, including the predicted isotopic pattern, before delving into the distinct, predicted fragmentation cascades under soft (ESI) and hard (EI) ionization conditions.

Theoretical Mass and Isotopic Profile

A fundamental starting point in any mass spectrometry analysis is the calculation of the exact mass and the prediction of the isotopic distribution of the molecular ion. This is particularly crucial for chlorinated compounds due to the natural abundance of two stable isotopes of chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

The molecular formula of this compound is C₉H₇ClN₂.

-

Monoisotopic Mass (using most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N): 178.030 g/mol

-

Isotopic Signature: The presence of one chlorine atom will result in a characteristic pair of peaks for the molecular ion (and any chlorine-containing fragments). This pair, referred to as the "A+2" peak, will have a mass difference of approximately 2 Da and a relative intensity ratio of roughly 3:1 (¹⁰⁰% for the ³⁵Cl-containing ion, ~32% for the ³⁷Cl-containing ion).

This isotopic pattern is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in any observed ion.

Table 1: Predicted m/z and Isotopic Distribution for the Molecular Ion of this compound

| Ion Species | Isotope Composition | Calculated m/z | Relative Abundance (%) |

| [M]⁺• (EI) or [M+H]⁺ (ESI) | ¹²C₉¹H₇³⁵ClN₂ | 178.030 | 100.0 |

| [M+2]⁺• (EI) or [(M+2)+H]⁺ (ESI) | ¹²C₉¹H₇³⁷ClN₂ | 180.027 | 32.0 |

| [M+1]⁺• (EI) or [(M+1)+H]⁺ (ESI) | Primarily due to ¹³C natural abundance | 179.033 | 9.8 |

Predicted Fragmentation Pathways

We will now explore the most probable fragmentation pathways under two common ionization techniques. The logic behind these predictions is based on the stability of the resulting fragment ions and neutral losses, drawing parallels from known fragmentation patterns of quinolines, isoquinolines, and other halogenated aromatic compounds.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. For this compound, protonation is expected to occur at one of the two basic nitrogen atoms: the endocyclic ring nitrogen or the exocyclic primary amine. The subsequent fragmentation (MS/MS) of this precursor ion (m/z 179.038) would likely proceed through the following pathways.

-

Pathway A: Loss of Ammonia (NH₃): Protonation at the exocyclic amine can facilitate its elimination as a neutral ammonia molecule. This is a common fragmentation pathway for primary amines.

-

[M+H]⁺ → [M+H - NH₃]⁺ + NH₃

-

m/z 179.038 → m/z 162.011

-

The resulting ion would be the 6-chloroisoquinolinium cation, which would retain the 3:1 isotopic pattern.

-

-

Pathway B: Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of nitrogen-containing aromatic rings is the elimination of HCN. This involves the cleavage of the pyridine portion of the isoquinoline ring system.

-

[M+H]⁺ → [M+H - HCN]⁺ + HCN

-

m/z 179.038 → m/z 152.013

-

This fragmentation could potentially occur after the initial loss of ammonia as well.

-

The diagram below illustrates the predicted ESI-MS/MS fragmentation cascade.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Electron Ionization (EI-MS) Fragmentation

EI is a high-energy "hard" ionization technique that generates a radical cation, M⁺•, leading to more extensive fragmentation. The resulting mass spectrum provides a detailed structural fingerprint.

-

Molecular Ion (M⁺•): The base peak or a very intense peak is expected to be the molecular ion at m/z 178/180 due to the stability of the aromatic system.

-

Pathway C: Loss of Chlorine Radical (Cl•): Homolytic cleavage of the C-Cl bond can lead to the loss of a chlorine radical.

-

M⁺• → [M - Cl]⁺ + Cl•

-

m/z 178 → m/z 143

-

The resulting fragment at m/z 143 would be a singlet peak, as it no longer contains chlorine.

-

-

Pathway D: Loss of HCN: Similar to the ESI pathway, the elimination of neutral HCN from the molecular ion is a highly probable event.

-

M⁺• → [M - HCN]⁺• + HCN

-

m/z 178 → m/z 151

-

The resulting fragment at m/z 151/153 would retain the chlorine atom and its isotopic signature.

-

-

Pathway E: Ring Cleavage and Rearrangement: High-energy EI can induce more complex ring cleavages. A retro-Diels-Alder (RDA) type fragmentation, while less common for fully aromatic systems, could lead to the cleavage of the benzene portion, though loss of HCN is generally more favored.

The diagram below outlines the predicted fragmentation cascade under EI conditions.

Caption: Predicted EI-MS fragmentation of the this compound radical cation.

Table 2: Summary of Predicted Key Fragments

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Causality |

| ESI-MS/MS | 179.0 / 181.0 | 162.0 / 164.0 | NH₃ (Ammonia) | Common loss from protonated primary amines. |

| ESI-MS/MS | 179.0 / 181.0 | 152.0 / 154.0 | HCN (Hydrogen Cyanide) | Characteristic fragmentation of the isoquinoline ring system. |

| EI-MS | 178.0 / 180.0 | 143.0 | Cl• (Chlorine Radical) | Cleavage of the relatively weaker C-Cl bond. |

| EI-MS | 178.0 / 180.0 | 151.0 / 153.0 | HCN (Hydrogen Cyanide) | Stable neutral loss from the aromatic N-heterocyclic radical cation. |

Recommended Experimental Protocols

To validate the predictive models described above, a rigorous and well-controlled experimental approach is necessary. The following protocols are provided as a starting point for experienced analysts.

Protocol for LC-ESI-MS/MS Analysis

This method is ideal for analyzing the compound from a complex matrix (e.g., reaction mixture, biological sample).

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Scan: Scan for the precursor ions m/z 179.0 and 181.0.

-

MS/MS (Tandem MS):

-

Select m/z 179.0 as the precursor ion for fragmentation.

-

Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions. This allows for the identification of both low-energy (e.g., loss of NH₃) and high-energy (e.g., ring cleavage) fragments.

-

Resolution: Use high-resolution MS (e.g., Orbitrap, TOF) to confirm the elemental composition of fragment ions.

-

-

Protocol for GC-EI-MS Analysis

This method is suitable for pure, volatile, and thermally stable samples.

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~100 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

The diagram below outlines the general workflow for obtaining and interpreting this data.

Caption: General experimental workflow for MS analysis of this compound.

Conclusion and Best Practices

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of this compound. The key takeaways for the analyst are:

-

Always Verify the Isotopic Pattern: The 3:1 ratio for any chlorine-containing fragment is the most important initial confirmation.

-

Use Orthogonal Ionization: Employing both soft (ESI) and hard (EI) ionization provides complementary data. ESI confirms the molecular weight and shows simpler fragmentation, while EI provides a more detailed, library-searchable fingerprint.

-

Leverage High-Resolution MS: Accurate mass measurements are indispensable for moving from a proposed fragment m/z to a confirmed elemental composition, which is the cornerstone of trustworthy structural elucidation.

By combining the theoretical predictions outlined here with the rigorous experimental protocols provided, researchers can confidently characterize this compound and related novel structures, accelerating their research and development objectives.

References

- Principles of Mass Spectrometry: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (A foundational text on fragmentation mechanisms).

- Fragmentation of N-Heterocycles: Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Provides context on the characteristic fragmentation of aromatic nitrogen-containing rings). URL: https://www.thieme.in/shop/buy-spectroscopic-methods-in-organic-chemistry-2nd-edition-9783131060429

- Electrospray Ionization Mechanisms: Cole, R. B. (Ed.). (2010). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. (Authoritative source on ESI processes and resulting spectra).

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 6-Chloroisoquinolin-1-amine

Abstract

This technical guide provides a comprehensive framework for the analysis of 6-Chloroisoquinolin-1-amine using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational signatures, offers validated experimental protocols, and provides a robust methodology for spectral interpretation. We will systematically deconstruct the molecule into its constituent functional groups—a primary aromatic amine, a heteroaromatic isoquinoline core, and an aryl-halide substituent—to predict and assign its characteristic infrared absorption bands. This guide serves as a practical and authoritative resource for ensuring the structural integrity and identity of this important heterocyclic compound.

Foundational Principles: Molecular Vibrations and Infrared Light

Infrared spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. The fundamental principle lies in the interaction between infrared radiation and the covalent bonds within a molecule. These bonds are not rigid; rather, they behave like springs, undergoing constant vibrational motions, primarily stretching and bending.[1]

When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. This absorption is only possible if the vibration causes a change in the molecule's dipole moment. An FTIR spectrometer measures this absorption as a function of wavenumber (cm⁻¹), generating a unique spectral fingerprint that reveals the functional groups present.

The key factors governing the absorption frequency are:

-

Bond Strength: Stronger bonds (e.g., double or triple bonds) vibrate at higher frequencies (higher wavenumbers) than weaker single bonds.[1]

-

Atomic Mass: Bonds involving lighter atoms (like hydrogen) vibrate at higher frequencies than those involving heavier atoms.[1]

The resulting spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1400 cm⁻¹): This region contains absorptions characteristic of specific functional groups (e.g., N-H, C-H, C=C).

-

Fingerprint Region (1400-400 cm⁻¹): This area contains a complex pattern of absorptions arising from the bending and stretching vibrations of the entire molecular skeleton. While complex, this region is unique to a specific molecule, making it invaluable for definitive identification.

Structural Deconstruction and Predicted Vibrational Modes of this compound

To accurately interpret the IR spectrum, we must first analyze the molecular structure of this compound and predict the vibrational modes associated with its distinct chemical moieties.

The molecule can be dissected into three primary components for analysis:

-

The Primary Aromatic Amine (-NH₂ group)

-

The Heteroaromatic Ring System (Isoquinoline core)

-

The Aryl Halide (C-Cl bond)

The Primary Aromatic Amine Signature

The primary amine group attached to the aromatic ring provides some of the most distinct signals in the spectrum.

-

N-H Stretching: Primary amines (R-NH₂) exhibit two characteristic stretching bands in the 3500-3300 cm⁻¹ region.[2][3] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).[4][5][6] These bands are typically sharper and less intense than the broad O-H bands from alcohols, which can appear in the same region.[4][5][7]

-

N-H Bending (Scissoring): A moderate to strong absorption resulting from the in-plane bending of the N-H bonds is expected in the 1650-1580 cm⁻¹ range.[4][5] This peak can sometimes be mistaken for a C=C aromatic stretch, so careful analysis of the entire spectrum is crucial.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in an aromatic amine is typically observed as a strong band in the 1335-1250 cm⁻¹ region.[1][4][5] Its position at a higher wavenumber compared to aliphatic amines is due to the stronger C-N bond resulting from resonance with the aromatic ring.

The Heteroaromatic Ring System Vibrations

The isoquinoline core, a bicyclic heteroaromatic system, contributes a series of complex but informative absorptions.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to absorptions at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9][10][11] These bands are often of low to medium intensity.[9][10]

-

Ring C=C and C=N Stretching: The conjugated system of the isoquinoline ring results in several "skeletal" vibrations from the stretching of C=C and C=N bonds. These typically appear as a series of sharp bands of variable intensity in the 1620-1400 cm⁻¹ region.[11][12][13] It's common to see prominent peaks near 1600 cm⁻¹ and 1500 cm⁻¹.[9][10]

-

C-H Out-of-Plane (OOP) Bending: In the lower frequency region (900-675 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring.[8][9][10] The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[8][11][14]

The Aryl Halide Signature

-

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the low-frequency fingerprint region. For aryl chlorides, this band typically falls within the 850-550 cm⁻¹ range.[15] Its precise location can be influenced by the overall structure of the molecule.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The integrity of an IR spectrum is fundamentally dependent on a rigorous and well-justified experimental methodology. Here, we outline the protocol for acquiring a high-quality spectrum of this compound, emphasizing Attenuated Total Reflectance (ATR) as the preferred modern technique.

Rationale for Method Selection: ATR vs. KBr Pellets

While the traditional KBr pellet method is a valid technique, Attenuated Total Reflectance (ATR) is recommended for its significant advantages in a drug development environment.[16]

-

Minimal Sample Preparation: ATR allows for the direct analysis of solid powders with no grinding or pressing required, eliminating potential sample polymorphism induced by pressure and reducing the risk of contamination.[17][18][19]

-

Non-Destructive: The sample can be fully recovered after analysis, which is critical when working with valuable or limited-quantity materials.[20][21]

-

Speed and Reproducibility: ATR measurements are exceptionally fast and yield highly reproducible spectra, making it ideal for high-throughput screening and quality control.[20]

The physical principle of ATR involves an infrared beam passing through a high-refractive-index crystal (e.g., diamond or germanium).[22] At the crystal-sample interface, an evanescent wave is generated, which penetrates a few micrometers into the sample, allowing for the absorption spectrum to be recorded.[18][22]

Detailed Step-by-Step Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) to remove any residues. Allow the solvent to fully evaporate.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.

-

Causality: This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. This spectrum is automatically subtracted from the sample spectrum to ensure that the final data represents only the sample's absorptions. A standard of 32 co-added scans at a resolution of 4 cm⁻¹ is typically sufficient to achieve a high signal-to-noise ratio.

-

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

-

Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample.

-

Causality: Applying pressure is essential to ensure intimate and uniform contact between the solid sample and the crystal surface.[17] Poor contact will result in a weak, low-quality spectrum with distorted peak shapes.

-

-

Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background.

-

Data Processing: The resulting spectrum should undergo a software-based ATR correction.

-

Causality: Because the penetration depth of the evanescent wave is wavelength-dependent, raw ATR spectra show peak intensities that are skewed toward lower wavenumbers compared to traditional transmission spectra.[16] The ATR correction algorithm mathematically corrects for this effect, making the spectrum appear more comparable to a transmission spectrum and aiding in interpretation.

-

-

Clean-Up: Raise the press arm, remove the sample, and clean the ATR crystal surface as described in step 2.

Spectral Interpretation: Assigning the Vibrational Fingerprint

The following table summarizes the expected vibrational modes for this compound, providing a guide for interpreting the acquired spectrum.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium, Sharp | One of a characteristic pair of bands for a primary amine.[1][4] |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp | The second of the characteristic pair of bands.[1][4] |

| 3100 - 3000 | Aromatic C-H Stretch | Isoquinoline Ring | Medium to Weak | Confirms the presence of C-H bonds on an aromatic system.[8][9][10] |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium to Strong | An important band for confirming the -NH₂ group.[4][5] |

| 1620 - 1400 | Aromatic C=C & C=N Ring Stretch | Isoquinoline Ring | Medium to Strong | A series of sharp peaks confirming the heteroaromatic core.[8][11][13] |

| 1335 - 1250 | Aromatic C-N Stretch | Primary Aromatic Amine | Strong | Stronger and at a higher frequency than in aliphatic amines due to resonance.[4][5] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Isoquinoline Ring | Strong | Pattern is diagnostic of the substitution on the rings.[8][14] |

| 850 - 550 | C-Cl Stretch | Aryl Halide | Strong | Found in the fingerprint region; confirms the chloro-substituent.[15][23] |

Conclusion

The FTIR spectrum of this compound provides a rich and definitive fingerprint for its structural confirmation. By systematically analyzing the characteristic vibrations of the primary amine, the heteroaromatic isoquinoline core, and the carbon-chlorine bond, a complete and unambiguous identification can be achieved. The use of the ATR technique offers a rapid, non-destructive, and highly reproducible method for analysis, making it an invaluable tool in the fast-paced environment of pharmaceutical research and development. This guide provides the theoretical grounding and practical methodology necessary for scientists to confidently apply infrared spectroscopy for the routine and in-depth characterization of this and related molecules.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing. Retrieved from [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Chemistry. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Slipchenko, L. V., et al. (2004). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-